molecular formula C18H19FN2O B5767635 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine

1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine

Cat. No.: B5767635
M. Wt: 298.4 g/mol
InChI Key: QVNOYJKYJQCXCA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(2-methylbenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound features a piperazine ring substituted with a 2-fluorophenyl group and a 2-methylbenzoyl group, making it a unique structure with potential biological activities.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2-methylbenzoyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.

    Substitution Reactions: The 2-fluorophenyl and 2-methylbenzoyl groups are introduced through substitution reactions, often using reagents like sodium hydride (NaH) and solvents like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-(2-methylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the aromatic rings.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and ethanol, as well as catalysts like palladium on carbon (Pd/C).

Scientific Research Applications

1-(2-Fluorophenyl)-4-(2-methylbenzoyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is employed in biological studies to investigate its potential as a ligand for specific receptors or enzymes.

    Chemical Research: The compound serves as a model compound in chemical research to study the reactivity and properties of piperazine derivatives.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-(2-methylbenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)-4-(2-methylbenzoyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(2-Fluorophenyl)-4-(2-ethylbenzoyl)piperazine: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Fluorophenyl)-4-(2-methylbenzoyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-14-6-2-3-7-15(14)18(22)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOYJKYJQCXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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